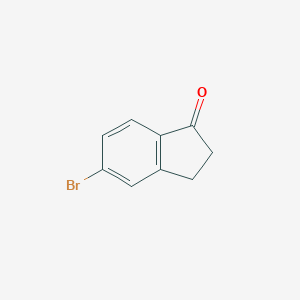
Laurylsphingosine
説明
Laurylsphingosine, also known as N-Lauroyl-D-erythro-sphingosine or N-Laurylsphingosine, is a type of sphingolipid . It is associated with abnormalities such as BOSLEY-SALIH-ALORAINY SYNDROME, Obesity, and Diabetes Mellitus, Non-Insulin-Dependent . The involved functions are known as ceramide biosynthetic process, Anabolism, Signal, Signal Transduction, and Transcriptional Activation .
Synthesis Analysis
The synthesis of laurylsphingosine can be analyzed using retrosynthetic planning tools like AiZynthFinder . This software uses a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors . The algorithm is guided by an artificial neural network policy that suggests possible precursors by utilizing a library of known reaction templates .Molecular Structure Analysis
High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be used for the molecular structure analysis of laurylsphingosine . This technique provides high specificity and sensitivity, along with a wealth of structural identification information .Chemical Reactions Analysis
The chemical reactions involving laurylsphingosine can be analyzed using a systematic approach to reactive chemicals analysis . This approach is based on thermophysical property and thermodynamic analysis, use of quantum mechanics and transitional state theory, and experimental measurements .Physical And Chemical Properties Analysis
The physical and chemical properties of laurylsphingosine can be analyzed using various techniques that screen these material properties in high throughput . These properties include color, density, hardness, and melting and boiling points .科学的研究の応用
Dermatology: Psoriasis Treatment
Laurylsphingosine: has been implicated in the pathophysiology of psoriasis , a chronic inflammatory skin disorder. It is involved in the Sphingolipid Signaling Pathway , which affects the proliferation and differentiation of skin cells. Research suggests that targeting the sphingolipid metabolism can offer new therapeutic strategies for psoriasis, focusing on Sphingosine-1-phosphate (S1P) receptors to modulate immune responses without broadly suppressing the immune system .
Metabolic Disorders: Obesity and Diabetes
Studies have associated Laurylsphingosine with metabolic abnormalities such as obesity and non-insulin-dependent diabetes mellitus . It is involved in the ceramide biosynthetic process , which is crucial for the regulation of metabolism and energy homeostasis. Modulating laurylsphingosine levels could lead to new treatments for these conditions by affecting signal transduction and transcriptional activation related to metabolic functions .
作用機序
Target of Action
Laurylsphingosine, also known as C12-Ceramide, is a naturally occurring ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and maintaining the water permeability barrier function of the skin .
Mode of Action
Laurylsphingosine interacts with its targets by being formed by the hydrolysis of C12 sphingomyelin . Sphingomyelin is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons. It plays significant roles in signal transmission and cell recognition .
Biochemical Pathways
Laurylsphingosine is involved in the ceramide biosynthetic process, anabolism, signal transduction, and transcriptional activation . These biochemical pathways are crucial for maintaining cellular homeostasis and responding to environmental changes .
Pharmacokinetics
Like other lipids, it is expected to be absorbed in the intestines, distributed in the body through the lymphatic system, metabolized in the liver, and excreted via the feces .
Result of Action
Laurylsphingosine has been shown to enhance the toxicity of Doxorubicin in MDA-MB-231 cells . Doxorubicin is a chemotherapy medication used to treat cancer, suggesting that Laurylsphingosine may have potential applications in cancer treatment .
特性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPPRPLRSPNIB-VARSQMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304172 | |
| Record name | N-Lauroyl-D-erythro-sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Laurylsphingosine | |
CAS RN |
74713-60-3 | |
| Record name | N-Lauroyl-D-erythro-sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Lauroylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Lauroyl-D-erythro-sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is laurylsphingosine used to study Farber disease?
A1: Laurylsphingosine, a synthetic analog of the natural substrate ceramide, is instrumental in diagnosing Farber disease. This disease arises from a deficiency in the enzyme acid ceramidase. This enzyme typically breaks down ceramide, but its deficiency leads to ceramide accumulation in tissues [, ]. Researchers use laurylsphingosine in a sensitive assay to measure acid ceramidase activity in cells and plasma. By analyzing how effectively cells break down laurylsphingosine, scientists can diagnose Farber disease and assess enzyme activity levels in patients and carriers [].
Q2: Can you explain the significance of reduced ceramidase activity found in parents of a child with Farber disease?
A2: Farber disease is an autosomal recessive disorder, meaning an individual needs two copies of the mutated gene to express the disease []. The study by Harzer et al. [] found that parents of a child with Farber disease had significantly reduced ceramidase activity compared to normal individuals. This finding is crucial as it demonstrates that parents of affected children are carriers of the disease. Although carriers themselves do not have Farber disease, they possess one copy of the mutated gene and therefore have reduced enzyme activity. This information is critical for genetic counseling and family planning.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)



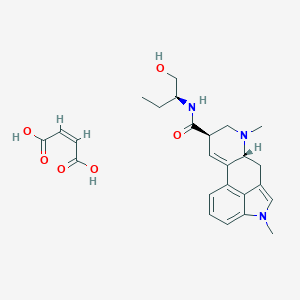

![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)

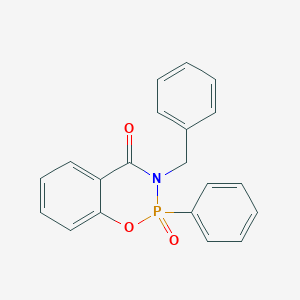
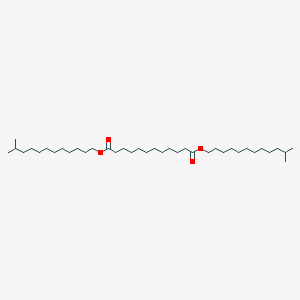
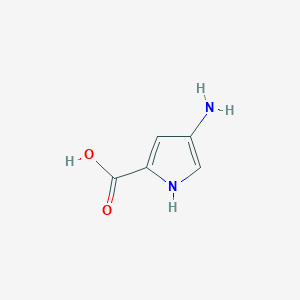
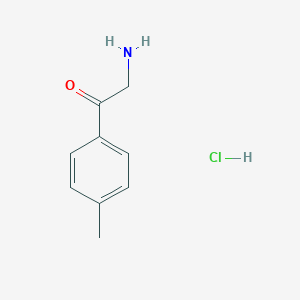
![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)
